BC-1382

説明

特性

IUPAC Name |

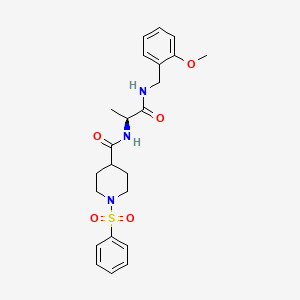

1-(benzenesulfonyl)-N-[(2S)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWXKFCEGKXUIN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013753-99-5 | |

| Record name | (2S)-2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BC-1382: A Technical Guide to its Mechanism of Action as a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a novel small-molecule inhibitor targeting the ubiquitin E3 ligase HECTD2. By disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT1 (PIAS1), this compound effectively stabilizes PIAS1 levels, leading to a potent anti-inflammatory response. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: Inhibition of HECTD2-Mediated PIAS1 Degradation

This compound functions as a highly potent and specific inhibitor of the HECTD2 ubiquitin E3 ligase. Its primary mechanism involves the disruption of the protein-protein interaction between HECTD2 and PIAS1.[1][2] Under pro-inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), HECTD2 targets PIAS1 for ubiquitination and subsequent proteasomal degradation. This degradation of PIAS1, a key negative regulator of inflammatory signaling, leads to the overactivation of pro-inflammatory pathways, including the NF-κB pathway.[1]

This compound directly interferes with the binding of HECTD2 to PIAS1, thereby preventing the ubiquitination and degradation of PIAS1.[1] This results in the stabilization and increased intracellular levels of PIAS1, which in turn suppresses the inflammatory cascade.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity.

| Parameter | Value | Description | Reference |

| IC50 (HECTD2/PIAS1 Interaction) | ~5 nM | The half maximal inhibitory concentration for the disruption of the HECTD2 and PIAS1 protein interaction. | [1][2] |

| IC50 (PIAS1 Protein Level Increase) | ~100 nM | The half maximal effective concentration for the increase of PIAS1 protein levels in a non-stimulus condition. | [1][2] |

| In Vivo Efficacy (LPS-induced Lung Injury) | 10 mg/kg (IP) | Dose administered via intraperitoneal injection that showed significant therapeutic effects in mice. | [2] |

The HECTD2-PIAS1 Signaling Pathway

The signaling pathway targeted by this compound is a critical component of the innate immune response. The following diagram illustrates the key molecular events.

Caption: The HECTD2-PIAS1 signaling cascade in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro HECTD2-PIAS1 Interaction Assay

This protocol describes an in vitro binding assay to determine the IC50 of this compound for disrupting the HECTD2-PIAS1 interaction.

Caption: Workflow for the in vitro HECTD2-PIAS1 binding assay.

Methodology:

-

Protein Immobilization: Recombinant human HECTD2 protein is coated onto the wells of a high-binding 96-well plate and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.

-

Compound and Protein Incubation: A serial dilution of this compound is prepared. Recombinant human PIAS1 protein and the various concentrations of this compound are added to the wells and incubated for 2 hours at room temperature.

-

Washing: The plate is washed to remove unbound PIAS1 and this compound.

-

Primary Antibody Incubation: A primary antibody specific for PIAS1 is added to each well and incubated for 1 hour.

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.

-

Signal Detection: The plate is washed, and a colorimetric HRP substrate is added. The reaction is stopped, and the absorbance is read using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the absorbance against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cellular PIAS1 Stability Assay

This protocol outlines a method to assess the effect of this compound on the stability of PIAS1 protein in a cellular context.

Methodology:

-

Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937) are cultured. Cells are treated with a protein synthesis inhibitor (e.g., cycloheximide) in the presence or absence of this compound at various concentrations.

-

Time Course: Cells are harvested at different time points (e.g., 0, 2, 4, 6, 8 hours) after treatment.

-

Protein Extraction and Quantification: Cell lysates are prepared, and total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein from each time point are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against PIAS1, followed by an HRP-conjugated secondary antibody.

-

Densitometry: The intensity of the PIAS1 bands is quantified using densitometry software. The protein half-life (t1/2) is calculated by plotting the band intensity against time.

In Vivo Mouse Model of LPS-Induced Lung Inflammation

This protocol describes an in vivo model to evaluate the therapeutic efficacy of this compound in mitigating acute lung injury.

Methodology:

-

Animal Model: C57BL/6 mice are used for this study.

-

This compound Administration: Mice are treated with this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.

-

LPS Challenge: After a specified pretreatment time (e.g., 1 hour), mice are challenged with an intratracheal instillation of LPS (e.g., 3 mg/kg) to induce lung inflammation.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 24 hours), mice are euthanized, and a bronchoalveolar lavage is performed using sterile saline.

-

Analysis of BAL Fluid:

-

Cell Count: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts can be performed on cytospin preparations.

-

Protein Concentration: The protein concentration in the BAL fluid, an indicator of vascular leakage, is measured using a BCA assay.

-

Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid are quantified using ELISA or a multiplex cytokine assay.

-

-

Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory diseases. Its novel mechanism of action, centered on the inhibition of the HECTD2-PIAS1 interaction, offers a targeted approach to suppressing excessive inflammation. The data presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound.

References

BC-1382: A Targeted Inhibitor of the HECTD2 E3 Ubiquitin Ligase for the Attenuation of Pro-inflammatory Signaling

This technical guide provides an in-depth overview of the small molecule inhibitor BC-1382, focusing on its molecular target, mechanism of action, and its effects in preclinical models of inflammation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Target and Mechanism of Action

This compound is a potent and specific inhibitor of the HECT E3 ubiquitin ligase, HECTD2.[1][2][3] Its primary mechanism of action is the disruption of the protein-protein interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT 1 (PIAS1).[1][2][3] By inhibiting this interaction, this compound prevents the HECTD2-mediated polyubiquitination and subsequent proteasomal degradation of PIAS1.[1] This leads to an increase in the intracellular stability and levels of PIAS1, a key negative regulator of pro-inflammatory signaling pathways, including the NF-κB pathway.[1][4][5] The inhibition of the HECTD2/PIAS1 interaction by this compound has been determined to have an in vitro half-maximal inhibitory concentration (IC50) of approximately 5 nM.[1][2]

HECTD2-PIAS1 Signaling Pathway

The signaling cascade leading to PIAS1 degradation and subsequent inflammation is initiated by pro-inflammatory stimuli such as Lipopolysaccharide (LPS). This process involves the phosphorylation of PIAS1 by Glycogen Synthase Kinase 3β (GSK3β), which creates a phosphodegron recognized by HECTD2. HECTD2 then ubiquitinates PIAS1, targeting it for degradation. The resulting decrease in PIAS1 levels relieves the inhibition of NF-κB, leading to its activation and the transcription of pro-inflammatory cytokines. This compound intervenes by blocking the interaction between HECTD2 and PIAS1.

Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System |

| IC50 (HECTD2/PIAS1 Interaction) | ~5 nM | In vitro binding assay |

| IC50 (PIAS1 Protein Stabilization) | ~100 nM | Non-stimulus condition |

| PIAS1 Protein Level Restoration (LPS-induced degradation) | 800 nM | - |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation

This compound administered at 10 mg/kg via intraperitoneal injection.[1]

| Model | Parameter | Vehicle Control | This compound Treated | % Reduction |

| LPS-Induced Lung Injury | ||||

| Lavage Protein (µg/ml) | ~1200 | ~600 | ~50% | |

| Lavage Total Cells (x10⁵) | ~8 | ~4 | ~50% | |

| Lavage TNF-α (pg/ml) | ~2500 | ~1000 | ~60% | |

| Lavage IL-6 (pg/ml) | ~4000 | ~1500 | ~62.5% | |

| Pseudomonas aeruginosa-Induced Lung Injury | ||||

| Lavage Protein (µg/ml) | ~1000 | ~500 | ~50% | |

| Lavage Total Cells (x10⁵) | ~10 | ~5 | ~50% | |

| Lavage TNF-α (pg/ml) | ~2000 | ~800 | ~60% | |

| Lavage IL-6 (pg/ml) | ~3000 | ~1200 | ~60% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cycloheximide (CHX) Chase Assay for PIAS1 Stability

Objective: To determine the effect of HECTD2 and this compound on the half-life of the PIAS1 protein.

Protocol:

-

Cell Culture and Transfection: 293T cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are transfected with either an empty vector, a HECTD2 expression plasmid, or HECTD2 shRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Cycloheximide Treatment: 24 hours post-transfection, cells are treated with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50 µg/mL.

-

Time-Course Collection: Cells are harvested at various time points (e.g., 0, 2, 4, 6, 8 hours) after the addition of cycloheximide.

-

Protein Extraction and Analysis: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Western Blotting: The membrane is probed with a primary antibody against PIAS1 and a loading control (e.g., β-actin). The signal is detected using a secondary antibody conjugated to horseradish peroxidase and an enhanced chemiluminescence substrate.

-

Data Analysis: The intensity of the PIAS1 band at each time point is quantified and normalized to the loading control. The protein half-life is calculated from the degradation curve.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of HECTD2 and this compound on NF-κB transcriptional activity.

Protocol:

-

Cell Culture and Transfection: 293T cells are co-transfected with an NF-κB luciferase reporter plasmid, a Renilla luciferase control plasmid, and either an empty vector or a HECTD2 expression plasmid.

-

Stimulation and Inhibition: 24 hours post-transfection, cells are pre-treated with this compound or vehicle for 1 hour, followed by stimulation with an inflammatory agent (e.g., 100 ng/mL LPS) for 6 hours.

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in NF-κB activity is calculated relative to the unstimulated control.

In Vivo Mouse Models of Acute Lung Injury

Objective: To evaluate the therapeutic efficacy of this compound in attenuating lung inflammation in vivo.

Protocol:

-

Animal Model: C57BL/6 mice are used for these studies.

-

Induction of Lung Injury:

-

LPS Model: Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli is instilled intratracheally at a dose of 3 mg/kg.

-

Pseudomonas aeruginosa Model: A clinical isolate of P. aeruginosa (e.g., PA103) is administered intratracheally.

-

-

This compound Administration: this compound is administered via intraperitoneal injection at a dose of 10 mg/kg, typically 1 hour before the inflammatory challenge.[1]

-

Bronchoalveolar Lavage (BAL): At a specified time point post-challenge (e.g., 24 hours), mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a fixed volume of sterile saline into the lungs.

-

Analysis of BAL Fluid:

-

Cell Counts: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts can be performed on cytospin preparations.

-

Protein Concentration: The protein concentration in the BAL fluid, an indicator of lung permeability, is measured using a protein assay (e.g., BCA assay).

-

Cytokine Levels: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are quantified using ELISA.

-

-

Histological Analysis: Lungs can be harvested, fixed, and processed for histological examination to assess the degree of inflammation and tissue damage.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for Cycloheximide Chase Assay.

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Caption: Workflow for In Vivo Mouse Model of Acute Lung Injury.

References

- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Autoinducer-2 promotes Pseudomonas aeruginosa PAO1 acute lung infection via the IL-17A pathway [frontiersin.org]

- 5. Pseudomonas aeruginosa Induced Lung Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

BC-1382: A Potent Inhibitor of the HECTD2 E3 Ubiquitin Ligase with Anti-Inflammatory Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-1382 is a novel small-molecule inhibitor targeting HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2). It demonstrates potent anti-inflammatory properties by specifically disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT1 (PIAS1). This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. The information is intended to support further research and development of HECTD2 inhibitors as a potential therapeutic strategy for inflammatory diseases.

Introduction to HECTD2 and its Role in Inflammation

HECTD2 is an E3 ubiquitin ligase that plays a critical role in the regulation of innate immunity.[1] E3 ligases are key enzymes in the ubiquitination pathway, responsible for transferring ubiquitin to target proteins, thereby marking them for degradation by the proteasome.[1][2] HECTD2 has been identified as a crucial regulator of cytokine secretion by controlling the stability of the anti-inflammatory protein PIAS1.[1]

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or bacterial pathogens like Pseudomonas aeruginosa, HECTD2 targets PIAS1 for ubiquitination and subsequent degradation.[1][2] PIAS1 is a potent negative regulator of several key inflammatory pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and the nuclear factor κB (NF-κB) pathways.[1] By mediating the degradation of PIAS1, HECTD2 effectively removes a brake on these pro-inflammatory signaling cascades, leading to an amplified inflammatory response.[1]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of HECTD2. Its primary mechanism of action is the disruption of the protein-protein interaction between HECTD2 and PIAS1.[3] By preventing this interaction, this compound inhibits the HECTD2-mediated ubiquitination and degradation of PIAS1.[1] This leads to an increase in the intracellular levels and stability of PIAS1, thereby restoring its anti-inflammatory function and attenuating the downstream inflammatory signaling pathways.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Reference |

| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration of this compound required to inhibit 50% of the HECTD2/PIAS1 interaction. | [3] |

| IC₅₀ (PIAS1 Protein Level Increase) | ≈ 100 nM | Concentration of this compound required to cause a 50% increase in PIAS1 protein levels in non-stimulated conditions. | [3] |

| Effective Concentration (PIAS1 Degradation Suppression) | 800 nM | Concentration of this compound that suppresses LPS-induced PIAS1 degradation and restores PIAS1 protein levels. | [3] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation

| Animal Model | Treatment | Key Findings | Reference |

| LPS-induced lung inflammation | This compound (10 mg/kg, i.p.) | Significantly decreased lavage protein concentrations, cell counts, and cell infiltrates. Significantly decreased lavage cytokine levels. | [3] |

| P. aeruginosa (PA103)-induced lung inflammation | This compound (10 mg/kg, i.p.) | Significantly decreased lavage protein concentrations, cell counts, and cell infiltrates. Significantly decreased lavage cytokine levels. | [3] |

Signaling Pathway and Experimental Workflow Visualizations

HECTD2-PIAS1 Signaling Pathway

The following diagram illustrates the role of HECTD2 in the inflammatory signaling pathway and the mechanism of inhibition by this compound.

References

The BC-1382 and PIAS1 Interaction Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the interaction between the small molecule inhibitor BC-1382 and the Protein Inhibitor of Activated STAT1 (PIAS1). This compound is a potent and specific inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. The primary mechanism of action of this compound involves the disruption of the HECTD2-PIAS1 interaction, thereby preventing the ubiquitination and subsequent proteasomal degradation of PIAS1. This stabilization of PIAS1 leads to the suppression of pro-inflammatory signaling pathways, primarily the NF-κB and STAT1 pathways, highlighting the therapeutic potential of this compound in inflammatory diseases. This document details the molecular pathway, presents quantitative data from key experiments, provides comprehensive experimental protocols, and includes visualizations to facilitate a deeper understanding of this novel therapeutic approach.

Introduction

Chronic inflammatory diseases represent a significant global health challenge. The dysregulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways, is a hallmark of many of these conditions. PIAS1 is a crucial negative regulator of these pathways, acting to dampen inflammatory responses. The discovery of the E3 ubiquitin ligase HECTD2 as a key mediator of PIAS1 degradation has unveiled a novel target for therapeutic intervention. This compound, a small molecule inhibitor of HECTD2, has emerged as a promising agent that can modulate this pathway to achieve anti-inflammatory effects. This guide will explore the intricacies of the this compound and PIAS1 interaction pathway.

The HECTD2-PIAS1 Signaling Pathway

Under basal conditions, PIAS1 levels are maintained through a dynamic balance of synthesis and degradation. In the presence of pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the HECTD2 E3 ubiquitin ligase is activated. HECTD2 then targets PIAS1 for polyubiquitination, marking it for degradation by the proteasome. This degradation of PIAS1 removes its inhibitory effect on the NF-κB and STAT1 signaling pathways, leading to the transcription of pro-inflammatory genes.

This compound directly inhibits the E3 ligase activity of HECTD2. By binding to HECTD2, this compound prevents the interaction between HECTD2 and its substrate, PIAS1. This inhibition of the HECTD2-PIAS1 interaction blocks the ubiquitination of PIAS1, leading to its stabilization and accumulation within the cell. The increased levels of PIAS1 then effectively suppress the activation of NF-κB and STAT1, resulting in a potent anti-inflammatory response.

Caption: this compound inhibits HECTD2, stabilizing PIAS1 to suppress inflammation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Conditions | Reference |

| HECTD2/PIAS1 Interaction IC50 | ≈ 5 nM | In vitro binding assay | N/A | [1] |

| PIAS1 Protein Level Increase IC50 | ≈ 100 nM | Non-stimulated cells | N/A | [1] |

| Restoration of PIAS1 Levels | 800 nM | LPS-stimulated cells | N/A | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lung Inflammation

| Parameter | Treatment | Outcome | Reference |

| Lavage Protein Concentration | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |

| Lavage Cell Counts | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |

| Cell Infiltrates | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |

| Lavage Cytokine Levels | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound and PIAS1 interaction pathway.

Co-Immunoprecipitation (Co-IP) to Detect HECTD2-PIAS1 Interaction

This protocol is used to demonstrate the physical interaction between HECTD2 and PIAS1 in cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies: anti-HECTD2, anti-PIAS1, and IgG control

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture and treat cells as required.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with Protein A/G beads and IgG control antibody.

-

Incubate the pre-cleared lysate with the primary antibody (anti-HECTD2 or anti-PIAS1) overnight at 4°C.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes by boiling the beads in elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against HECTD2 and PIAS1.

Caption: Workflow for Co-immunoprecipitation of HECTD2 and PIAS1.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of HECTD2 to ubiquitinate PIAS1 and the inhibitory effect of this compound.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and HECTD2

-

Recombinant PIAS1 substrate

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

This compound

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Set up the ubiquitination reaction mixture containing E1, E2, HECTD2, PIAS1, ubiquitin, and ATP in the reaction buffer.

-

For the inhibition experiment, pre-incubate HECTD2 with varying concentrations of this compound before adding the other components.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-PIAS1 antibody to detect polyubiquitinated PIAS1.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, which is negatively regulated by PIAS1.

Materials:

-

Cells transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

-

LPS or other NF-κB stimuli

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed transfected cells in a 96-well plate.

-

Pre-treat cells with this compound for a specified time.

-

Stimulate the cells with LPS to activate NF-κB.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines the binding of NF-κB to the promoters of its target genes in the presence or absence of this compound.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-NF-κB p65 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting NF-κB responsive promoters (e.g., IL-6, TNF-α)

Procedure:

-

Treat cells with LPS and/or this compound.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin by sonication.

-

Immunoprecipitate the chromatin with an anti-NF-κB p65 antibody or IgG control.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Quantify the amount of precipitated promoter DNA by qPCR using specific primers.

Caption: Chromatin Immunoprecipitation workflow for NF-κB binding.

Conclusion

The inhibition of the HECTD2 E3 ubiquitin ligase by this compound represents a novel and promising strategy for the treatment of inflammatory diseases. By preventing the degradation of the key anti-inflammatory protein PIAS1, this compound effectively dampens the pro-inflammatory NF-κB and STAT1 signaling pathways. The data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in exploring this therapeutic avenue further. Future research should focus on the continued preclinical and clinical development of this compound and other HECTD2 inhibitors.

References

Structural Analysis of BC-1382 Binding to HECTD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the interaction between the novel inhibitor BC-1382 and its target, the E3 ubiquitin ligase HECTD2. While a definitive crystal structure of the complex is not yet publicly available, this document synthesizes the current understanding of the binding event, outlines the key signaling pathways, and provides detailed experimental protocols for a complete structural and biophysical characterization.

Introduction to HECTD2 and the Inhibitor this compound

HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) is an E3 ubiquitin ligase that plays a critical role in cellular protein degradation pathways. Its activity has been linked to the regulation of inflammatory responses, making it a compelling target for therapeutic intervention. HECTD2 mediates the ubiquitination and subsequent proteasomal degradation of key signaling proteins, including the Protein Inhibitor of Activated STAT 1 (PIAS1) and Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3]

This compound is a potent and specific small-molecule inhibitor of HECTD2.[4] It has been shown to disrupt the interaction between HECTD2 and its substrate PIAS1, thereby preventing PIAS1 degradation and suppressing inflammatory signaling.[1][4] This makes this compound a promising lead compound for the development of novel anti-inflammatory therapeutics. Understanding the precise molecular interactions between this compound and HECTD2 is paramount for advancing structure-based drug design and optimizing inhibitor efficacy.

Quantitative Analysis of this compound Activity

This compound has demonstrated significant potency in cellular and biochemical assays. The following table summarizes the key quantitative data reported for its inhibitory activity.

| Parameter | Value | Description | Reference |

| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration of this compound required to inhibit 50% of the HECTD2-PIAS1 interaction. | [4] |

| IC₅₀ (PIAS1 Protein Stabilization) | ≈ 100 nM | Concentration of this compound required to achieve a 50% increase in PIAS1 protein levels in a non-stimulus condition. | [4] |

| Effective Concentration (PIAS1 Rescue) | 800 nM | Concentration of this compound that suppresses LPS-induced PIAS1 degradation. | [4] |

HECTD2 Signaling Pathways and Mechanism of Inhibition

HECTD2 functions as a crucial regulator in at least two significant signaling pathways. This compound acts by intercepting the catalytic activity of HECTD2, leading to the stabilization of its substrates.

HECTD2-PIAS1 Inflammatory Pathway

HECTD2 targets PIAS1 for ubiquitination and degradation, which in turn amplifies NF-κB signaling and promotes inflammation.[1] The process is initiated by the phosphorylation of PIAS1 by GSK3β, creating a recognition site for HECTD2.[1]

References

Therapeutic Potential of HECTD2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) is emerging as a critical regulator in a spectrum of human pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. Its role as an E3 ubiquitin ligase, mediating the transfer of ubiquitin to specific substrate proteins, positions it as a key node in cellular signaling pathways that govern cell proliferation, immune responses, and protein homeostasis. The dysregulation of HECTD2 has been implicated in the progression of melanoma and renal cell carcinoma, the exacerbation of acute lung injury, and potentially contributes to the pathology of neurodegenerative diseases like Alzheimer's. This technical guide provides a comprehensive overview of the therapeutic potential of HECTD2 inhibition, detailing its molecular mechanisms, key signaling pathways, and potential therapeutic inhibitors. We present quantitative data on known inhibitors, detailed experimental protocols for studying HECTD2 function and inhibition, and visual representations of the pertinent signaling cascades to facilitate further research and drug development efforts in this promising area.

Introduction to HECTD2

HECTD2 is a member of the HECT (Homologous to the E6-AP Carboxyl Terminus) family of E3 ubiquitin-protein ligases. These enzymes play a crucial role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin conjugation to substrate proteins, thereby targeting them for degradation or altering their function. HECTD2 has been identified as a key player in several diseases, making it an attractive target for therapeutic intervention.

Therapeutic Rationale for HECTD2 Inhibition:

-

Oncology: HECTD2 promotes the proliferation of melanoma cells and is associated with immune evasion[1]. In renal cell carcinoma, it contributes to malignant progression[2][3].

-

Inflammatory Diseases: HECTD2 exacerbates inflammation in experimental models of pneumonia and acute lung injury by mediating the degradation of the anti-inflammatory protein PIAS1[4].

-

Neurodegenerative Diseases: Genetic association studies have linked HECTD2 to an increased risk of prion diseases and Alzheimer's disease[1][5].

Known and Potential Inhibitors of HECTD2

Several small molecules have been identified as potential inhibitors of HECTD2 activity.

| Inhibitor | Mechanism of Action | Quantitative Data | Disease Context |

| BC-1382 | Disrupts the interaction between HECTD2 and its substrate PIAS1. | IC50 (HECTD2/PIAS1 interaction): ~5 nMIC50 (PIAS1 protein stabilization): ~100 nM | Acute Lung Injury, Melanoma |

| Veratric Acid | Identified through molecular docking to have a high binding affinity for HECTD2, leading to the induction of ferroptosis in cancer cells. | Binding Affinity: High (specific Kd or IC50 not yet reported in reviewed literature)Effect: Induces ferroptosis in renal cell carcinoma cells. | Renal Cell Carcinoma |

Key Signaling Pathways Involving HECTD2

HECTD2 modulates several critical signaling pathways implicated in disease pathogenesis.

HECTD2-PIAS1-NF-κB Signaling Pathway in Inflammation

In the context of inflammation, HECTD2 acts as a pro-inflammatory E3 ligase by targeting the Protein Inhibitor of Activated STAT 1 (PIAS1) for ubiquitination and subsequent proteasomal degradation. PIAS1 is a negative regulator of the NF-κB signaling pathway. By degrading PIAS1, HECTD2 unleashes NF-κB activity, leading to the transcription of pro-inflammatory cytokines and exacerbating inflammatory responses, as seen in acute lung injury[4].

Caption: HECTD2 promotes NF-κB activation by targeting PIAS1 for degradation.

HECTD2 in Cancer Cell Proliferation and Survival

In melanoma, HECTD2 expression drives the cell cycle and promotes proliferation[1][6]. In renal cell carcinoma, HECTD2 promotes an inflammatory response and malignant progression through the p38/JNK pathway[7]. Furthermore, HECTD2 has been shown to mediate the ubiquitination and degradation of KEAP1, a negative regulator of the antioxidant response transcription factor NRF2, potentially contributing to therapy resistance in hepatocellular carcinoma.

Caption: HECTD2 promotes proliferation and immune evasion in melanoma and malignant progression in RCC.

Experimental Protocols for Studying HECTD2 Inhibition

In Vitro Ubiquitination Assay for HECTD2 Activity

This assay directly measures the E3 ligase activity of HECTD2 towards a specific substrate, such as PIAS1.

Materials:

-

Recombinant human HECTD2 protein

-

Recombinant human PIAS1 protein (or other substrate)

-

Ubiquitin Activating Enzyme (E1)

-

Ubiquitin-Conjugating Enzyme (E2, e.g., UbcH5a)

-

Human recombinant ubiquitin

-

ATP solution (10 mM)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-PIAS1 antibody, Anti-ubiquitin antibody

Procedure:

-

Set up the ubiquitination reaction mixture on ice in a total volume of 30 µL:

-

5 µL of 10x Ubiquitination Buffer

-

1 µL of E1 enzyme (10 µM stock)

-

1 µL of E2 enzyme (20 µM stock)

-

2 µL of Ubiquitin (100 µM stock)

-

1 µL of ATP (10 mM stock)

-

1 µg of recombinant PIAS1

-

1 µg of recombinant HECTD2

-

Varying concentrations of the HECTD2 inhibitor (e.g., this compound) or vehicle control.

-

Nuclease-free water to a final volume of 30 µL.

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an anti-PIAS1 antibody to detect polyubiquitinated forms of PIAS1, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Co-Immunoprecipitation (Co-IP) to Assess HECTD2-Substrate Interaction

This protocol determines if a potential inhibitor disrupts the physical interaction between HECTD2 and its substrate.

Materials:

-

Cell line expressing endogenous or overexpressed tagged HECTD2 and its substrate (e.g., HEK293T cells)

-

HECTD2 inhibitor (e.g., this compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-HECTD2 antibody or antibody against the tag

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

-

Western blotting reagents

-

Anti-substrate antibody

Procedure:

-

Culture cells to ~80-90% confluency and treat with the HECTD2 inhibitor or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-HECTD2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting using an anti-substrate antibody to detect the co-immunoprecipitated substrate. A decrease in the amount of co-precipitated substrate in the inhibitor-treated sample indicates disruption of the interaction.

Cell Proliferation Assay (shRNA Knockdown)

This assay assesses the impact of HECTD2 inhibition on cancer cell proliferation.

Materials:

-

Melanoma cell line (e.g., A375)

-

Lentiviral particles carrying shRNA targeting HECTD2 and a non-targeting control shRNA

-

Polybrene

-

Puromycin (for selection)

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed melanoma cells in a 6-well plate.

-

Transduce the cells with lentiviral particles containing HECTD2 shRNA or control shRNA in the presence of polybrene.

-

After 24-48 hours, select for transduced cells using puromycin.

-

Confirm HECTD2 knockdown by Western blotting or qRT-PCR.

-

Seed the stable knockdown and control cells in a 96-well plate at a low density.

-

Measure cell proliferation at different time points (e.g., 0, 24, 48, 72 hours) using a cell proliferation assay reagent according to the manufacturer's instructions.

-

Plot the growth curves to compare the proliferation rates of HECTD2 knockdown cells versus control cells.

HECTD2 in Neuroinflammation and Alzheimer's Disease

The role of HECTD2 in neurodegenerative diseases is an area of active investigation. Genetic studies have implicated HECTD2 as a susceptibility gene for both prion diseases and late-onset Alzheimer's disease[1][5]. The underlying mechanism is thought to involve the ubiquitin-proteasome system's role in clearing misfolded proteins, a hallmark of these conditions[1]. Dysregulation of HECTD2 could impair this clearance, leading to the accumulation of toxic protein aggregates. Further research is needed to identify the specific substrates of HECTD2 in the central nervous system and to elucidate its precise role in the neuroinflammatory processes that contribute to neuronal damage in Alzheimer's disease.

Caption: A workflow for investigating the role of HECTD2 in neurodegenerative diseases.

Conclusion and Future Directions

HECTD2 represents a promising therapeutic target for a range of diseases driven by aberrant cell proliferation and inflammation. The development of specific and potent HECTD2 inhibitors, such as this compound, provides valuable tools for further elucidating its biological functions and for preclinical validation. Future research should focus on:

-

Identifying additional HECTD2 substrates: Uncovering the full spectrum of HECTD2 substrates in different cellular contexts will provide deeper insights into its multifaceted roles.

-

Developing more potent and selective inhibitors: Structure-based drug design and high-throughput screening can lead to the discovery of novel HECTD2 inhibitors with improved pharmacological properties.

-

Elucidating the role of HECTD2 in neurodegeneration: Further investigation into the molecular mechanisms by which HECTD2 contributes to neurodegenerative diseases is crucial for developing new therapeutic strategies for these devastating conditions.

-

Translational studies: Preclinical studies in relevant animal models are necessary to evaluate the efficacy and safety of HECTD2 inhibitors for various disease indications.

References

- 1. HECTD2, a candidate susceptibility gene for Alzheimer's disease on 10q - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HECTD2 as a target for veratric acid in the regulation of ferroptosis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HECTD2 as a target for veratric acid in the regulation of ferroptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HECTD2, a candidate susceptibility gene for Alzheimer's disease on 10q - UCL Discovery [discovery.ucl.ac.uk]

- 6. e-century.us [e-century.us]

- 7. HECTD2/TNFAIP1 Axis Regulating the p38/JNK Pathway to Promote an Inflammatory Response in Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

BC-1382: A Technical Guide for the Investigation of Acute Lung Inflammation Models

This guide provides an in-depth overview of BC-1382, a potent and specific small-molecule inhibitor of the E3 ubiquitin ligase HECTD2, for researchers and drug development professionals studying acute lung inflammation. This compound offers a targeted approach to mitigating inflammatory responses by modulating a key anti-inflammatory pathway.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by preventing the degradation of the Protein Inhibitor of Activated STAT 1 (PIAS1).[1][2][3] In inflammatory states, such as those induced by gram-negative bacteria, the E3 ubiquitin ligase HECTD2 targets PIAS1 for ubiquitination and subsequent proteasomal degradation.[2][3][4] The loss of PIAS1, a critical negative regulator of inflammatory signaling, leads to the overactivation of pro-inflammatory pathways, including Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor κB (NF-κB).[1][2][3][4] This results in a surge of pro-inflammatory cytokines, contributing to lung injury.[2][3]

This compound directly inhibits HECTD2, disrupting its interaction with PIAS1.[1] This action stabilizes PIAS1 protein levels, thereby enhancing its natural anti-inflammatory function and suppressing the downstream activation of STAT and NF-κB pathways.[2]

Signaling Pathway of this compound in Lung Inflammation

Quantitative Data and Efficacy

This compound has demonstrated potent activity in both in vitro and in vivo models of lung inflammation.

In Vitro Activity

The inhibitory potency of this compound has been quantified through various assays.

| Parameter | IC50 | Description |

| HECTD2/PIAS1 Interaction | ~5 nM | Concentration required to inhibit 50% of the interaction between HECTD2 and PIAS1.[1] |

| PIAS1 Protein Stabilization | ~100 nM | Concentration required to achieve a 50% increase in PIAS1 protein levels under non-stimulus conditions.[1] |

| PIAS1 Level Restoration (LPS) | 800 nM | Concentration at which this compound restores PIAS1 protein levels in the presence of LPS.[1] |

In Vivo Efficacy in Murine Models

This compound significantly attenuates lung injury in mouse models of acute lung inflammation induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa.[1][3] A single intraperitoneal injection of this compound at 10 mg/kg has been shown to produce significant therapeutic effects.[1]

| Model | Parameter | Outcome |

| LPS-Induced Lung Injury | Lavage Protein Concentration | Significantly Decreased[1] |

| Lavage Cell Counts | Significantly Decreased[1] | |

| Cell Infiltrates | Significantly Decreased[1] | |

| Lavage Cytokine Levels | Significantly Decreased[1] | |

| P. aeruginosa-Induced Lung Injury | Lavage Protein Concentration | Significantly Decreased[1] |

| Lavage Cell Counts | Significantly Decreased[1] | |

| Cell Infiltrates | Significantly Decreased[1] | |

| Lavage Cytokine Levels | Significantly Decreased[1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in murine models of lung inflammation, based on the foundational study by Coon et al. (2015).

This compound Formulation for In Vivo Use

For in vivo administration, this compound can be prepared in a vehicle suitable for intraperitoneal injection.

-

Solubilization Protocol 1:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).

-

Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of Saline to reach the final volume of 1 mL.[2]

-

-

Solubilization Protocol 2:

-

Dissolve this compound in DMSO to create a stock solution.

-

Prepare the final solution in a vehicle of 10% DMSO and 90% Corn Oil.[2]

-

Murine Models of Acute Lung Inflammation

-

Animals: C57BL/6 mice (8-12 weeks old) are commonly used.

-

Inflammatory Agents:

-

LPS: Lipopolysaccharide from E. coli O111:B4.

-

Pseudomonas aeruginosa: Strain PA103.

-

Experimental Workflow

Intratracheal Instillation of Inflammatory Agents

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Suspend the mouse on a surgical board at a 60° angle.

-

Expose the trachea via a small midline incision.

-

Using a 30-gauge needle, intratracheally (i.t.) instill 50 µL of either LPS solution or a suspension of P. aeruginosa.

-

Close the incision with a surgical clip.

This compound Administration

-

Administer this compound (10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection approximately 1 hour before the intratracheal instillation of the inflammatory agent.

Bronchoalveolar Lavage (BAL)

-

At the study endpoint (e.g., 18 hours post-insult), euthanize the mouse.

-

Expose the trachea and insert a cannula.

-

Secure the cannula with a suture.

-

Instill and retrieve 1 mL of ice-cold, sterile phosphate-buffered saline (PBS) three times.

-

Pool the retrieved fluid. This is the BAL fluid.

BAL Fluid Analysis

-

Total Cell Count: Centrifuge the BAL fluid (e.g., at 300 x g for 10 minutes at 4°C). Resuspend the cell pellet and count the cells using a hemocytometer or automated cell counter.

-

Differential Cell Count: Prepare cytospin slides from the resuspended cells and stain with a Wright-Giemsa stain to differentiate neutrophils, macrophages, and lymphocytes.

-

Protein Concentration: Use the supernatant from the centrifugation step. Determine the total protein concentration using a standard assay such as the bicinchoninic acid (BCA) assay.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using enzyme-linked immunosorbent assays (ELISA) or multiplex bead assays.

Conclusion

This compound is a valuable research tool for investigating the HECTD2-PIAS1 axis in the context of acute lung inflammation. Its specific mechanism of action and proven efficacy in preclinical models make it a strong candidate for studies aimed at understanding and therapeutically targeting innate immune responses in the lung. The protocols and data presented in this guide provide a comprehensive foundation for researchers to design and execute robust experiments using this novel compound.

References

- 1. Alleviation of gram-negative bacterial lung inflammation by targeting HECTD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The RNFT2/IL-3Rα axis regulates IL-3 signaling and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of BC-1382: A Potent HECTD2 Inhibitor for Anti-Inflammatory Therapy

Abstract

Overactivation of the innate immune system in response to pathogens can lead to a "cytokine storm," a primary driver of severe inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A critical unmet need exists for therapeutics that can modulate these excessive inflammatory responses. Research has identified the ubiquitin E3 ligase HECTD2 as a key proinflammatory protein that mediates the degradation of PIAS1 (Protein Inhibitor of Activated STAT 1), a potent anti-inflammatory regulator. The discovery of a protective, naturally occurring HECTD2 variant led to the development of BC-1382, a first-in-class small molecule inhibitor of HECTD2. This compound specifically disrupts the HECTD2/PIAS1 interaction, stabilizing PIAS1 levels and suppressing downstream inflammatory signaling. Preclinical studies in cellular and animal models of gram-negative bacterial lung inflammation have demonstrated that this compound effectively reduces cytokine production and alleviates lung injury, highlighting its potential as a novel anti-inflammatory therapeutic.

Introduction to the HECTD2-PIAS1 Inflammatory Pathway

The innate immune system's response to pathogens, while essential for host defense, can become dysregulated, leading to excessive inflammation and tissue damage.[1] A central mechanism in controlling this response is the regulation of key inflammatory signaling pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and nuclear factor κB (NF-κB) pathways.[1][2] The PIAS (Protein Inhibitor of Activated STAT) family of proteins, particularly PIAS1, are crucial negative regulators of these pathways.[1][2] PIAS1 can suppress the activation of STATs and bind to the p65 subunit of NF-κB, preventing the transcription of proinflammatory genes.[1]

The cellular abundance of PIAS1 is tightly controlled. A pivotal discovery identified HECTD2, a ubiquitin E3 ligase, as the enzyme that targets PIAS1 for ubiquitination and subsequent proteasomal degradation.[1][3][4] In the presence of inflammatory stimuli like bacterial lipopolysaccharide (LPS), HECTD2 activity increases, leading to the depletion of PIAS1. This depletion unleashes the JAK-STAT and NF-κB pathways, resulting in a surge of proinflammatory cytokines and contributing to the pathology of inflammatory diseases like ARDS.[1][5]

Discovery of this compound

The validation of HECTD2 as a therapeutic target was significantly advanced by the identification of a naturally occurring, mislocalized, and hypofunctional variant, HECTD2A19P.[1] This polymorphism, present in about 8.5% of the population, was found to be protective against ARDS.[1] The A19P mutation prevents HECTD2 from interacting with PIAS1 in the nucleus, thereby preventing PIAS1 degradation and reducing inflammation.[1][5]

This genetic evidence spurred the search for a small-molecule inhibitor that could mimic the protective effects of the HECTD2A19P variant. This effort led to the identification of this compound, a potent and specific inhibitor designed to antagonize HECTD2 activity.[1][5]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the HECTD2 E3 ligase.[5] By binding to HECTD2, this compound specifically disrupts the interaction with its substrate, PIAS1.[6][7] This action prevents HECTD2 from ubiquitinating PIAS1, thereby shielding PIAS1 from degradation. The resulting stabilization and increased abundance of PIAS1 enhance its natural anti-inflammatory function, leading to the suppression of STAT and NF-κB signaling and a reduction in the secretion of proinflammatory cytokines.[2][5]

Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has been shown to be a highly potent inhibitor of the HECTD2-PIAS1 interaction. In biochemical and cellular assays, this compound effectively stabilizes PIAS1 and counteracts inflammatory stimuli.[6]

| Parameter | Value | Description | Reference |

| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration for 50% inhibition of the HECTD2-PIAS1 interaction. | [6][7] |

| IC₅₀ (PIAS1 Stabilization) | ≈ 100 nM | Concentration for 50% increase in PIAS1 protein levels in non-stimulated cells. | [6] |

| PIAS1 Rescue Concentration | 800 nM | Concentration that restores PIAS1 levels after LPS-induced degradation. | [6] |

Furthermore, this compound was shown to suppress the release of proinflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.[6]

In Vivo Efficacy in Lung Injury Models

The therapeutic potential of this compound was evaluated in murine models of acute lung injury induced by either intratracheal administration of LPS or infection with Pseudomonas aeruginosa (PA).[1] A single intraperitoneal injection of this compound demonstrated significant protective effects.[5]

| Model | Treatment | Outcome Measure | Result | Reference |

| LPS-Induced ALI | This compound (10 mg/kg, IP) | Lavage Protein | Significantly Decreased | [6] |

| Lavage Cell Count | Significantly Decreased | [6] | ||

| Lavage Cytokines | Significantly Decreased | [6] | ||

| PA-Induced Pneumonia | This compound (10 mg/kg, IP) | Lavage Protein | Significantly Decreased | [6] |

| Lavage Cell Count | Significantly Decreased | [6] | ||

| Cell Infiltrates | Significantly Decreased | [6] | ||

| Lavage Cytokines | Significantly Decreased | [6] |

These results indicate that by inhibiting HECTD2, this compound can effectively mitigate the severe inflammatory cascade and tissue damage characteristic of gram-negative bacterial pneumonia.[1][5]

Key Experimental Methodologies

In Vivo Murine Model of Acute Lung Injury

To evaluate the in vivo efficacy of this compound, mouse models of acute lung injury are established.[1][8]

-

Induction: Animals are challenged with either intratracheal lipopolysaccharide (LPS) from E. coli (e.g., 3 mg/kg) or live Pseudomonas aeruginosa (PA103 strain) to induce lung inflammation.[1]

-

Treatment: A single dose of this compound (e.g., 10 mg/kg) or a vehicle control is administered via intraperitoneal (IP) injection.[8]

-

Analysis: After a set period (e.g., 18 hours), animals are euthanized.[8] A bronchoalveolar lavage (BAL) is performed by flushing the lungs with saline.

-

Endpoints: The collected BAL fluid is analyzed for total protein concentration (an indicator of vascular leakage), total and differential immune cell counts, and levels of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.[1] Lungs are also harvested for histological analysis (H&E staining) to assess cellular infiltration and tissue damage.[1]

References

- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. NRIP1 aggravates lung injury caused by Pseudomonas aeruginosa in mice by increasing PIAS1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NRIP1 aggravates lung injury caused by Pseudomonas aeruginosa in mice by increasing PIAS1 ubiquitination | Aging [aging-us.com]

- 5. Alleviation of gram-negative bacterial lung inflammation by targeting HECTD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

BC-1382: A Potent Probe for Interrogating HECTD2 Ubiquitin Ligase Activity and Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BC-1382, a potent and specific small-molecule inhibitor of the HECT E3 ubiquitin ligase HECTD2. This compound serves as a valuable chemical probe for elucidating the role of HECTD2 in cellular processes, particularly in the regulation of inflammatory signaling pathways. By disrupting the protein-protein interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), this compound leads to the stabilization of PIAS1, a key negative regulator of the pro-inflammatory NF-κB and JAK/STAT signaling pathways. This guide details the mechanism of action of this compound, provides a compilation of its quantitative activity, outlines detailed experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound and HECTD2

The ubiquitin-proteasome system is a critical regulator of protein homeostasis and cellular signaling. E3 ubiquitin ligases, the final enzymes in the ubiquitination cascade, confer substrate specificity and are thus attractive targets for therapeutic intervention. HECTD2 (HECT Domain E3 Ubiquitin Protein Ligase 2) is a member of the HECT family of E3 ligases. Emerging research has implicated HECTD2 as a pro-inflammatory regulator through its targeted degradation of PIAS1.[1]

This compound was identified as a specific inhibitor of HECTD2, offering a powerful tool to investigate the physiological and pathological functions of this E3 ligase.[1] Its mechanism of action, involving the disruption of a protein-protein interaction, makes it a valuable probe for studying the intricacies of HECTD2-mediated ubiquitination and its downstream consequences.

Mechanism of Action

This compound exerts its inhibitory effect by specifically disrupting the interaction between HECTD2 and its substrate, PIAS1.[1] Under normal inflammatory conditions, HECTD2 binds to PIAS1 and mediates its polyubiquitination, targeting it for proteasomal degradation. The degradation of PIAS1 relieves its inhibitory pressure on the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines.

This compound binds to HECTD2 and prevents its association with PIAS1. This inhibition of the HECTD2-PIAS1 interaction protects PIAS1 from degradation, leading to its accumulation in the cell. The stabilized PIAS1 can then effectively suppress the NF-κB pathway, resulting in a potent anti-inflammatory effect.[1]

Signaling Pathway

Caption: HECTD2-mediated degradation of PIAS1 and its inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's activity based on available literature.[1]

Table 1: In Vitro Activity of this compound

| Parameter | Description | Value (IC₅₀) |

| HECTD2/PIAS1 Interaction | Inhibition of the binding between HECTD2 and PIAS1 in an in vitro binding assay. | ~5 nM |

| PIAS1 Protein Stabilization | Increase in PIAS1 protein levels in cells under non-stimulus conditions. | ~100 nM |

| PIAS1 Degradation Inhibition | Restoration of PIAS1 protein levels in the presence of LPS. | 800 nM |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Lung Injury

| Parameter | Treatment | Outcome |

| Lavage Protein Concentration | This compound (10 mg/kg, i.p.) | Significantly decreased |

| Lavage Cell Counts | This compound (10 mg/kg, i.p.) | Significantly decreased |

| Cell Infiltrates | This compound (10 mg/kg, i.p.) | Significantly decreased |

| Lavage Cytokine Levels | This compound (10 mg/kg, i.p.) | Significantly decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro HECTD2-PIAS1 Binding Assay

This assay is designed to quantify the ability of this compound to disrupt the interaction between HECTD2 and PIAS1.

Materials:

-

Purified recombinant HECTD2 protein (e.g., GST-tagged)

-

Purified recombinant PIAS1 protein (e.g., His-tagged)

-

This compound

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol)

-

Glutathione-sepharose beads or Ni-NTA agarose beads

-

Wash Buffer (Binding Buffer with higher salt concentration, e.g., 300 mM NaCl)

-

Elution Buffer (e.g., for GST: 10 mM reduced glutathione in binding buffer; for His: 250 mM imidazole in binding buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: Anti-His tag, Anti-GST tag

Protocol:

-

Immobilization of Bait Protein:

-

Incubate a defined amount of purified GST-HECTD2 with glutathione-sepharose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove unbound protein.

-

-

Binding Reaction:

-

Resuspend the beads with immobilized GST-HECTD2 in binding buffer.

-

Add a constant concentration of purified His-PIAS1 to the bead slurry.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specific interactions.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads using the appropriate elution buffer.

-

Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-His tag antibody to detect bound PIAS1.

-

Quantify the band intensities to determine the amount of PIAS1 that co-precipitated with HECTD2 at each this compound concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PIAS1 binding at each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

Understanding the Anti-Inflammatory Properties of BC-1382: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of BC-1382, a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting the interaction between HECTD2 and PIAS1 (Protein Inhibitor of Activated STAT 1). HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for degradation. By inhibiting HECTD2, this compound prevents the degradation of PIAS1, leading to its accumulation and enhanced stability.[1] PIAS1 is a critical negative regulator of inflammatory signaling pathways.

The primary mechanism involves the disruption of the HECTD2/PIAS1 interaction, for which this compound has a half-maximal inhibitory concentration (IC50) of approximately 5 nM.[1] This targeted action allows this compound to effectively reduce the severity of cytokine-driven inflammation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Condition |

| HECTD2/PIAS1 Interaction IC50 | ≈ 5 nM | Biochemical Assay | N/A |

| PIAS1 Protein Level Increase IC50 | ≈ 100 nM | Cellular Assay | Non-stimulus |

| PIAS1 Protein Level Restoration | 800 nM | Cellular Assay | LPS-induced degradation |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation

| Animal Model | Treatment | Key Findings |

| Lipopolysaccharide (LPS)-stimulated mice | 10 mg/kg; intraperitoneal injection | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1] |

| Pseudomonas aeruginosa (PA103)-stimulated mice | 10 mg/kg; intraperitoneal injection | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1] |

Signaling Pathway

The anti-inflammatory action of this compound is centered on the modulation of the HECTD2-PIAS1 signaling axis, which in turn regulates downstream inflammatory responses.

Caption: this compound inhibits HECTD2, preventing PIAS1 degradation and suppressing pro-inflammatory cytokine production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

1. In Vitro HECTD2/PIAS1 Interaction Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the HECTD2/PIAS1 interaction.

-

Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA assay, is utilized.

-

Recombinant HECTD2 and PIAS1 proteins, each tagged with a specific detection molecule (e.g., GST-tag and His-tag), are incubated together.

-

A corresponding antibody or binding protein conjugated to a donor fluorophore (e.g., anti-GST-Europium) and an acceptor fluorophore (e.g., anti-His-Allophycocyanin) are added.

-

In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores due to the HECTD2-PIAS1 interaction results in a FRET signal.

-

This compound is added at varying concentrations to determine its ability to disrupt the interaction, measured by a decrease in the FRET signal.

-

The IC50 value is calculated from the dose-response curve.

-

2. Cellular Assay for PIAS1 Protein Levels

-

Objective: To assess the effect of this compound on PIAS1 protein stability and levels in a cellular context.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line are cultured.

-

For non-stimulus conditions, cells are treated with varying concentrations of this compound for a specified period.

-

For inflammatory conditions, cells are stimulated with lipopolysaccharide (LPS) to induce PIAS1 degradation, followed by treatment with this compound.

-

Cell lysates are collected, and total protein is quantified.

-

Western blotting is performed using a primary antibody specific for PIAS1 to determine its protein levels. A loading control (e.g., GAPDH or β-actin) is used for normalization.

-

Densitometry analysis of the western blot bands is used to quantify the relative changes in PIAS1 protein levels.

-

To determine the effect on protein half-life (t1/2), cells are treated with a protein synthesis inhibitor (e.g., cycloheximide) in the presence or absence of this compound, and PIAS1 levels are measured at different time points.[1]

-

3. In Vivo Mouse Model of Acute Lung Injury

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of acute lung inflammation.

-

Methodology:

-

Animal Model: C57BL/6 mice are used.

-

Induction of Inflammation: Mice are challenged with either intratracheal or intranasal administration of lipopolysaccharide (LPS) or Pseudomonas aeruginosa (PA103) to induce lung inflammation.

-

Treatment: this compound is administered via intraperitoneal injection at a dose of 10 mg/kg.[1] A vehicle control group receives the solvent alone.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point post-challenge (e.g., 24 hours), mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution from the lungs.

-

Analysis of BAL Fluid:

-

Cell Counts: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts (e.g., neutrophils, macrophages) are performed on cytospin preparations stained with a differential stain.

-

Protein Concentration: The total protein concentration in the cell-free BAL fluid is measured using a protein assay (e.g., BCA assay) as an indicator of lung vascular permeability.

-

Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

-

Histopathology: Lung tissues may be collected, fixed in formalin, and embedded in paraffin for histological analysis to assess the degree of inflammation and tissue damage.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the anti-inflammatory properties of this compound.

References

An In-Depth Technical Guide to HECTD2 Substrates and BC-1382 Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the E3 ubiquitin ligase HECTD2, its known substrates, and the specificity of its inhibitor, BC-1382. HECTD2 plays a crucial role in innate immunity and inflammatory responses, primarily through its interaction with the Protein Inhibitor of Activated STAT 1 (PIAS1). The small molecule inhibitor this compound has emerged as a potent tool for dissecting HECTD2 function and as a potential therapeutic agent. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of HECTD2 and this compound, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to HECTD2: A HECT Domain E3 Ubiquitin Ligase

HECTD2 (HECT Domain E3 Ubiquitin Protein Ligase 2) is a member of the HECT (Homologous to the E6AP Carboxyl Terminus) family of E3 ubiquitin ligases.[1] These enzymes are critical components of the ubiquitin-proteasome system, which governs protein degradation and signaling. E3 ligases confer substrate specificity to the ubiquitination cascade, a process involving the sequential action of ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and E3 ligases.[1] HECT E3 ligases, including HECTD2, directly catalyze the transfer of ubiquitin from an E2 enzyme to a substrate protein.[1][2] HECTD2 has been implicated in several cellular processes and disease states, including innate immunity, inflammatory diseases, and certain cancers.[1][3]

HECTD2 Substrates: The Central Role of PIAS1

The primary and most well-characterized substrate of HECTD2 is the Protein Inhibitor of Activated STAT 1 (PIAS1).[1][4] PIAS1 is a negative regulator of inflammatory signaling pathways, notably the NF-κB and JAK-STAT pathways.[1] By targeting PIAS1 for ubiquitination and subsequent proteasomal degradation, HECTD2 promotes a pro-inflammatory state.[1][4]

The interaction between HECTD2 and PIAS1 is highly specific. The N-terminus of HECTD2, specifically amino acids 393-397, is responsible for binding to the N-terminal 20 amino acids of PIAS1.[1] This interaction is further regulated by phosphorylation; GSK3β-mediated phosphorylation of PIAS1 creates a phosphodegron that is recognized by HECTD2.[1]

While PIAS1 is the principal known substrate, it is plausible that HECTD2 has other cellular targets. The identification of novel HECTD2 substrates is an active area of research. Methodologies for substrate discovery are detailed in Section 5.

Quantitative Data on HECTD2-PIAS1 Interaction

| Parameter | Value | Experimental Context | Reference |

| HECTD2 Binding Site on PIAS1 | N-terminal 20 amino acids | In vitro binding assays | [1] |

| PIAS1 Binding Site on HECTD2 | Amino acids 393-397 (R397 is key) | Alanine scanning mutagenesis | [1] |

| Post-translational Modification | GSK3β phosphorylation of PIAS1 | Required for HECTD2 targeting | [1] |